1,4-Diisopropylbenzene's hydrophobic nature (repels water) makes it suitable for dissolving non-polar and slightly polar organic compounds commonly used in research laboratories. These can include:
Its high boiling point (203 °C) allows for safe evaporation during sample preparation and purification processes.
1,4-Diisopropylbenzene acts as a precursor for the synthesis of various functionalized aromatic compounds. These synthesized compounds find applications in diverse research fields, including:
1,4-Diisopropylbenzene, also known as para-diisopropylbenzene, is an aromatic hydrocarbon with the chemical formula . It is characterized by the presence of two isopropyl groups attached to a benzene ring at the 1 and 4 positions. This compound appears as a colorless liquid that is immiscible in water and has a boiling point of approximately 210 °C . Its molecular weight is about 162.28 g/mol, and it exhibits properties typical of aromatic hydrocarbons, including stability and a distinctive odor .
DIPB itself does not have a well-defined mechanism of action in biological systems. Its primary significance lies in its role as a precursor for the synthesis of other chemicals.
The compound is also involved in catalytic decomposition reactions, particularly when reacting with solid acid catalysts to yield hydroquinone and acetone from its dihydroperoxide derivative .
1,4-Diisopropylbenzene can be synthesized through several methods:
1,4-Diisopropylbenzene serves as an important chemical intermediate in various industrial applications:
Research indicates that 1,4-diisopropylbenzene can react exothermically with strong oxidizing agents and bases. Its interactions with diazo compounds also yield notable reactions. Substitution at the benzene nucleus occurs readily through halogenation and other electrophilic aromatic substitution reactions . The compound's reactivity underscores its utility in organic synthesis but also necessitates careful handling due to potential hazards.
1,4-Diisopropylbenzene belongs to a class of compounds known as diisopropylbenzenes. The three isomers—1,2-diisopropylbenzene (ortho), 1,3-diisopropylbenzene (meta), and 1,4-diisopropylbenzene (para)—exhibit similar physical properties but differ in their chemical behavior:
Compound | Chemical Formula | Boiling Point | Melting Point | CAS Number |
---|---|---|---|---|
1,2-Diisopropylbenzene | 205 °C | -57 °C | 577-55-9 | |
1,3-Diisopropylbenzene | 203 °C | -63 °C | 99-62-7 | |
1,4-Diisopropylbenzene | 210 °C | -17 °C | 100-18-5 |
The uniqueness of 1,4-diisopropylbenzene lies in its specific structural arrangement that allows for distinct reactivity patterns compared to its isomers. For instance, it is particularly noted for its ability to form hydroperoxides efficiently and serve as a precursor for various industrial chemicals.
Irritant;Health Hazard;Environmental Hazard